molecular formula C14H12N2O4S3 B2603851 (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 853903-47-6

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2603851
CAS RN: 853903-47-6
M. Wt: 368.44
InChI Key: CMJSFHMHKVYYOV-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .


Synthesis Analysis

Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols has been realized through a hydrazine-directed C–H functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .


Molecular Structure Analysis

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Chemical Reactions Analysis

Rhodium (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .

Scientific Research Applications

Synthesis of Imidazo [1,5-a]indol-3-ones

The compound , also known as “imidazo [1,5-a]indol-3-ones,” has been investigated for its role in organic synthesis. Researchers have developed a highly efficient and regioselective synthesis method for imidazo [1,5-a]indol-3-ones via a sequential C–H allenylation/annulation process. Starting from readily available N-methoxycarbamoyl indoles and propargyl alcohols, this strategy demonstrates excellent regioselectivity, high atom economy, and broad substrate tolerance .

Fluorescent Molecules and Material Applications

Indolizine derivatives, which share structural similarities with the compound, exhibit excellent fluorescence properties. These derivatives have potential applications as organic fluorescent molecules in biological and material contexts. Researchers have explored their synthesis to create novel fluorescent probes, sensors, and imaging agents .

Biologically Active Compounds

Indole derivatives, including the compound , play a significant role in cell biology. Their application as biologically active compounds has garnered attention, particularly for treating cancer cells, microbial infections, and various disorders within the human body. Investigating their mechanisms of action and potential therapeutic effects remains an active area of research .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that future research could focus on developing new synthesis methods for indole derivatives.

properties

IUPAC Name

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S3/c17-13-12(22-14(21)16(13)5-6-23(18,19)20)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H,18,19,20)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQELTYDBAOMRBD-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CCS(=O)(=O)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CCS(=O)(=O)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.